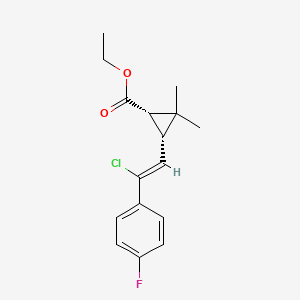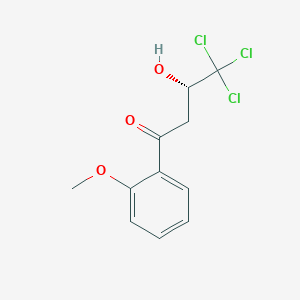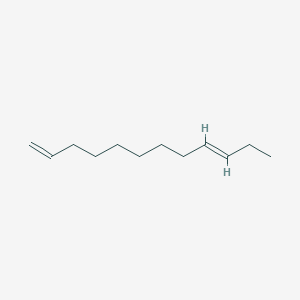
E-1,9-Dodecadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9-Dodecadiene is an organic compound with the molecular formula C12H22 . It is a diene, meaning it contains two double bonds within its carbon chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,9-Dodecadiene can be synthesized through several methods. One common approach involves the dehydration of 1,9-dodecanediol . This reaction typically requires an acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the removal of water molecules, resulting in the formation of the diene .
Industrial Production Methods: In an industrial setting, 1,9-Dodecadiene can be produced through catalytic dehydrogenation of 1,9-dodecanediol. This process involves passing the diol over a catalyst, such as copper or chromium oxide, at high temperatures. The reaction conditions are carefully controlled to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1,9-Dodecadiene undergoes various chemical reactions, including:
Oxidation: The double bonds in 1,9-Dodecadiene can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of 1,9-Dodecadiene can convert it into 1,9-dodecane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2), palladium (Pd) or platinum (Pt) catalyst
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: 1,9-Dodecane
Substitution: Dihalogenated dodecanes
Wissenschaftliche Forschungsanwendungen
1,9-Dodecadiene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: 1,9-Dodecadiene is used in the production of polymers and copolymers, which have applications in coatings, adhesives, and sealants.
Biological Studies: Researchers use 1,9-Dodecadiene as a model compound to study the behavior of dienes in biological systems and their interactions with enzymes.
Industrial Applications: It is employed in the manufacture of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,9-Dodecadiene in chemical reactions involves the interaction of its double bonds with various reagents . For example, during oxidation, the double bonds react with oxidizing agents to form epoxides or diols. In reduction reactions, the double bonds are hydrogenated to form saturated hydrocarbons. The molecular targets and pathways involved depend on the specific reaction and reagents used .
Vergleich Mit ähnlichen Verbindungen
Uniqueness of 1,9-Dodecadiene: 1,9-Dodecadiene’s unique structure, with double bonds at the 1 and 9 positions, provides distinct reactivity compared to other dienes. This makes it valuable in specific synthetic applications where the position of the double bonds is crucial .
Eigenschaften
CAS-Nummer |
157887-66-6 |
|---|---|
Molekularformel |
C12H22 |
Molekulargewicht |
166.30 g/mol |
IUPAC-Name |
(9E)-dodeca-1,9-diene |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3,6,8H,1,4-5,7,9-12H2,2H3/b8-6+ |
InChI-Schlüssel |
NXAAKAVSSNVOKK-SOFGYWHQSA-N |
Isomerische SMILES |
CC/C=C/CCCCCCC=C |
Kanonische SMILES |
CCC=CCCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


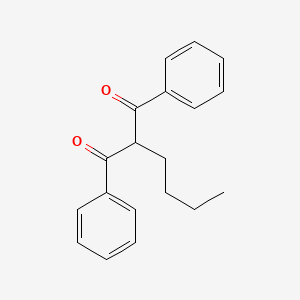
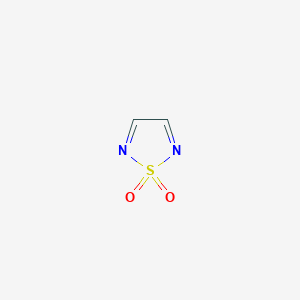
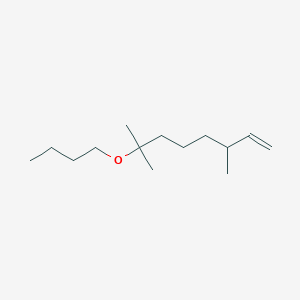

![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
![N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine](/img/structure/B14267986.png)
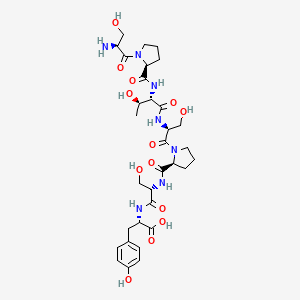
![N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]](/img/structure/B14268004.png)



